2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of phthalic anhydride with 3-aminobutylamine under reflux conditions in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solventless reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the case of its potential antipsychotic activity, the compound modulates dopamine receptors, particularly the D2 receptor, which plays a role in the regulation of mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound used in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted Isoindoline-1,3-diones: These compounds share a similar core structure and have been studied for their biological activities, including analgesic and anti-inflammatory effects.
Uniqueness
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to interact with multiple biological targets makes it a versatile compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-(3-aminobutyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16;/h2-5,8H,6-7,13H2,1H3;1H |
InChI Key |
BWAIFSVGBFOYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.